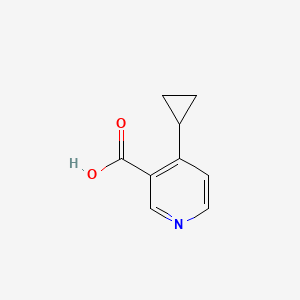

4-Cyclopropylnicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

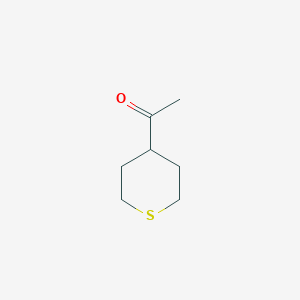

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylnicotinic acid consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropylnicotinic acid include its molecular weight, which is 163.17 g/mol . Other properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques .Applications De Recherche Scientifique

1. Reduction of High Levels of Fats in the Blood Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood . It has a greater ability to increase the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

Treatment of Many Diseases

Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

Anti-Inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derived from nicotinic acid were synthesized, and 2–Bromo aryl substituents proved its anti-inflammatory and analgesic efficacy .

Antibacterial and Antibiofilm Properties

Nicotinamide, an amide derivative of nicotinic acid, has been investigated for its antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .

Cosmetic Applications

Nicotinamide has anti-dandruff, anti-itching, hair growth-promoting, gray hair preventing, increasing hair elasticity, and treating acne, fine lines as well as age spots properties .

Safety and Hazards

Orientations Futures

The future directions of research involving 4-Cyclopropylnicotinic acid could include further exploration of its synthesis, chemical reactions, and potential biological activities. As a derivative of nicotinic acid, it may have potential applications in various fields such as medicine and biochemistry .

Mécanisme D'action

Target of Action

4-Cyclopropylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

4-Cyclopropylnicotinic acid, like other nicotinic acid derivatives, acts as a precursor to the nicotinamide coenzymes. These coenzymes are involved in many vital redox reactions, acting as electron donors or acceptors . In addition to indirect effects via nicotinamide coenzymes, nicotinic acid also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 4-Cyclopropylnicotinic acid are those involving the nicotinamide coenzymes. These coenzymes are involved in numerous metabolic pathways in all plants .

Pharmacokinetics

It can be inferred from studies on nicotinic acid that it would have similar absorption, distribution, metabolism, and excretion (adme) properties . Nicotinic acid is well-absorbed and widely distributed throughout the body. It is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Cyclopropylnicotinic acid’s action would be similar to those of nicotinic acid. These effects include the regulation of redox reactions, the functioning of NAD-dependent pathways, and the exertion of antilipolytic, vasodilatory, and neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylnicotinic acid. For instance, the E factor, which measures the environmental impact of chemical processes, would be relevant in the production of this compound . Additionally, the gut microbiome can influence the metabolism of nicotinic acid and its derivatives .

Propriétés

IUPAC Name |

4-cyclopropylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQLYQKUOIIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylnicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2972160.png)

![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2972162.png)

![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)

![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)

![3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)

![2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972182.png)

![6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2972183.png)